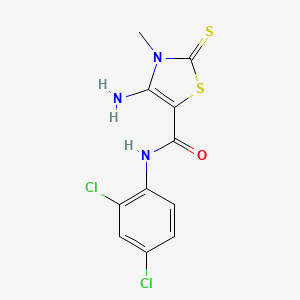

4-amino-N-(2,4-dichlorophenyl)-3-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide

CAS No.:

Cat. No.: VC16282286

Molecular Formula: C11H9Cl2N3OS2

Molecular Weight: 334.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H9Cl2N3OS2 |

|---|---|

| Molecular Weight | 334.2 g/mol |

| IUPAC Name | 4-amino-N-(2,4-dichlorophenyl)-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxamide |

| Standard InChI | InChI=1S/C11H9Cl2N3OS2/c1-16-9(14)8(19-11(16)18)10(17)15-7-3-2-5(12)4-6(7)13/h2-4H,14H2,1H3,(H,15,17) |

| Standard InChI Key | USVDOQMEBSQUDH-UHFFFAOYSA-N |

| Canonical SMILES | CN1C(=C(SC1=S)C(=O)NC2=C(C=C(C=C2)Cl)Cl)N |

Introduction

4-amino-N-(2,4-dichlorophenyl)-3-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is a complex organic compound belonging to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure, which makes them versatile in drug development due to their diverse pharmacological properties. This specific compound features a thiazole ring with a dichlorophenyl substituent, contributing to its potential biological activities.

Synthesis Methods

The synthesis of thiazole derivatives typically involves specific chemical reactions that require careful control of temperature and time to ensure high yields and purity of the desired product. Common methods include the use of various reagents and conditions that promote the formation of the thiazole structure along with the incorporation of substituents like dichlorophenyl and carboxamide functionalities. Analytical techniques such as Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are often employed to confirm the structure and purity of the synthesized compound.

Biological Activities

Thiazole derivatives are known for their diverse biological activities, including antimicrobial and anticancer effects. While specific data on 4-amino-N-(2,4-dichlorophenyl)-3-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is limited, similar compounds have shown promising results in these areas. For instance, 4-amino-N-(2,6-dichlorophenyl)-3-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide has been noted for its anticancer activity through apoptosis induction in cancer cells.

Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-amino-N-(2,4-dichlorophenyl)-3-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide | Dichlorophenyl substituent at positions 2 and 4 | Potential anticancer activity |

| 4-amino-N-(2,6-dichlorophenyl)-3-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide | Dichlorophenyl substituent at positions 2 and 6 | Anticancer activity |

| 4-amino-N-(4-ethoxyphenyl)-3-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide | Ethoxy group instead of methoxy | Antimicrobial |

| 4-amino-N-(4-hydroxyphenyl)-3-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide | Hydroxyl group addition | Antioxidant |

Research Findings and Future Directions

While detailed research findings specifically on 4-amino-N-(2,4-dichlorophenyl)-3-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide are not readily available, its structural similarity to other thiazole derivatives suggests potential biological activities. Further studies involving molecular docking simulations and in vitro assays would be crucial for understanding its mechanism of action and potential applications in medicinal chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume